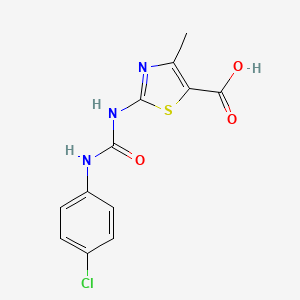
2-(3-(4-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in specific fields.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of these reactions, as well as the conditions under which they occur.Physical And Chemical Properties Analysis
This involves reporting properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and spectral data. It may also include its chemical stability and reactivity.科学的研究の応用
Corrosion Inhibition
A derivative closely related to the requested compound, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrated significant corrosion inhibition efficiency for mild steel in acidic media. This efficiency was studied using electrochemical methods and weight loss measurements, showing that such compounds can offer protection against corrosion, with inhibition efficiencies up to 99% in certain conditions (Lagrenée et al., 2002).
Synthesis and Biological Activity
Isothiazole derivatives, including acyl and ureido derivatives of substituted amides of 3-methyl-5-aminoisothiazole-4-carboxylic acid, were synthesized and had their structures established through various analytical methods. These derivatives showed potential biological activity, indicating the role of such compounds in developing new therapeutic agents or studying biological systems (Burak & Machoń, 1992).
Polymer Synthesis
In the realm of material science, derivatives similar to 2-(3-(4-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid have been utilized in the synthesis of thermotropic polyesters. These polyesters were based on benzoxazole derivatives and characterized by various techniques to understand their properties, indicating the compound's utility in creating new materials with specific thermal properties (Kricheldorf & Thomsen, 1992).
Anticancer Activity
A series of compounds with a trisubstitutedthiazole scaffold, similar to the core structure of the requested compound, were synthesized and evaluated for their inhibitory activities against carbonic anhydrase III, a target for cancer treatment. These compounds showed significant cytotoxicity against various cancer cell lines, highlighting the potential of such molecules in anticancer drug development (Al-Jaidi et al., 2020).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storing the compound, as well as procedures for dealing with spills or exposure.
将来の方向性
This could involve discussing potential applications of the compound, or areas of research that could further our understanding of its properties or uses.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “2-(3-(4-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help you find this information. You can also try online databases like PubChem, ChemSpider, and the Protein Data Bank. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
特性
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c1-6-9(10(17)18)20-12(14-6)16-11(19)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H,17,18)(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJIYBKWXCBXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2E)-3-[(4-iodophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile](/img/structure/B2718045.png)
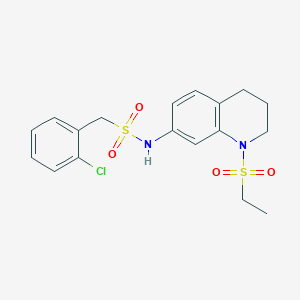
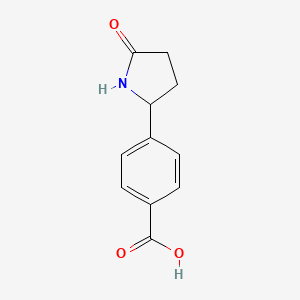
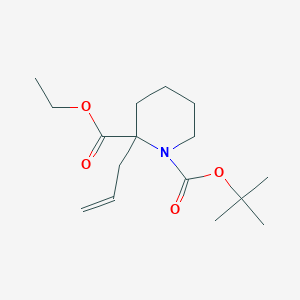
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2718050.png)
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B2718052.png)
![2-benzyl-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2718054.png)
![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2718056.png)
![5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2718057.png)
![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2718058.png)
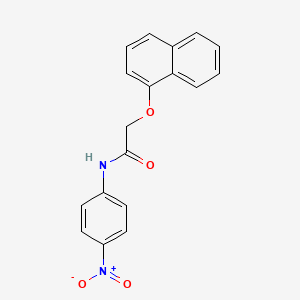
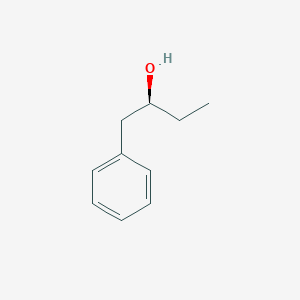
![Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2718065.png)
![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2718067.png)